molecular formula C20H14O2 B1372170 4b,5,6,11b-Tetrahydrobenzo[e]aceanthrylene-7,12-dione CAS No. 1199215-99-0

4b,5,6,11b-Tetrahydrobenzo[e]aceanthrylene-7,12-dione

Cat. No.: B1372170
CAS No.: 1199215-99-0
M. Wt: 286.3 g/mol
InChI Key: RPNFFALBIIRQPH-UHFFFAOYSA-N
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Description

4b,5,6,11b-Tetrahydrobenzo[e]aceanthrylene-7,12-dione is an organic compound with the molecular formula C20H14O2 and a molecular weight of 286.33 g/mol . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 4b,5,6,11b-Tetrahydrobenzo[e]aceanthrylene-7,12-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

4b,5,6,11b-Tetrahydrobenzo[e]aceanthrylene-7,12-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

The major products formed from these reactions depend on the reagents and conditions used .

Scientific Research Applications

4b,5,6,11b-Tetrahydrobenzo[e]aceanthrylene-7,12-dione is utilized in various scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: Research studies investigate its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4b,5,6,11b-Tetrahydrobenzo[e]aceanthrylene-7,12-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

4b,5,6,11b-Tetrahydrobenzo[e]aceanthrylene-7,12-dione can be compared with other similar compounds such as:

    Benzo[a]pyrene: Known for its carcinogenic properties, it has a different structure and biological activity.

    Chrysene: Another polycyclic aromatic hydrocarbon with distinct chemical and biological properties.

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties .

Properties

IUPAC Name

pentacyclo[10.7.1.02,7.09,20.013,18]icosa-2,4,6,9(20),13,15,17-heptaene-8,19-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O2/c21-19-15-8-4-2-6-12(15)18-17-13(9-10-16(17)19)11-5-1-3-7-14(11)20(18)22/h1-8,13,18H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNFFALBIIRQPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C1C4=CC=CC=C4C(=O)C3C5=CC=CC=C5C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201219911
Record name 4b,5,6,11b-Tetrahydrobenz[e]aceanthrylene-7,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201219911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199215-99-0
Record name 4b,5,6,11b-Tetrahydrobenz[e]aceanthrylene-7,12-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199215-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4b,5,6,11b-Tetrahydrobenz[e]aceanthrylene-7,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201219911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4b,5,6,11b-Tetrahydrobenzo[e]aceanthrylene-7,12-dione
Reactant of Route 2
4b,5,6,11b-Tetrahydrobenzo[e]aceanthrylene-7,12-dione
Reactant of Route 3
4b,5,6,11b-Tetrahydrobenzo[e]aceanthrylene-7,12-dione
Reactant of Route 4
4b,5,6,11b-Tetrahydrobenzo[e]aceanthrylene-7,12-dione
Reactant of Route 5
4b,5,6,11b-Tetrahydrobenzo[e]aceanthrylene-7,12-dione
Reactant of Route 6
4b,5,6,11b-Tetrahydrobenzo[e]aceanthrylene-7,12-dione

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